

Application Note and Protocol: JNJ-26070109

CCK2R Binding Affinity Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-26070109 is identified as a potent, selective, and orally bioactive antagonist for the cholecystokinin 2 receptor (CCK2R).[1][2] The CCK2R, a G-protein coupled receptor (GPCR) found in the central nervous system and gastrointestinal tract, plays a significant role in gastric acid secretion and mucosal growth.[1][3] Characterizing the binding affinity of compounds like **JNJ-26070109** to CCK2R is a critical step in drug discovery and development. It allows for the quantitative assessment of a compound's potency and selectivity. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[4][5] This document provides a detailed protocol for a competitive binding assay to determine the binding affinity (K_i) of **JNJ-26070109** for the human CCK2R.

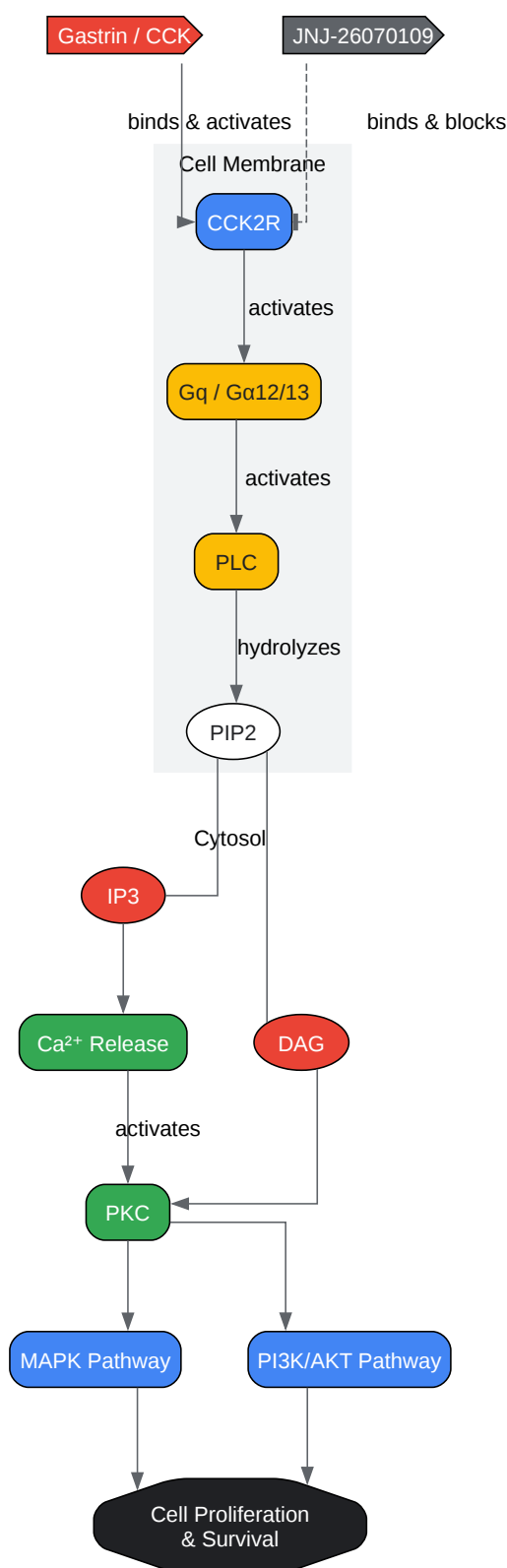
Quantitative Data Summary

The binding affinity of **JNJ-26070109** has been determined for CCK2R from multiple species, demonstrating high affinity. The pK_i values, which represent the negative logarithm of the equilibrium inhibition constant (K_i), are summarized below. A higher pK_i value indicates a stronger binding affinity.

Species	Receptor	pKi
Human	CCK2R	8.49
Rat	CCK2R	7.99
Dog	CCK2R	7.70
Data sourced from MedChemExpress.[1]		

Signaling Pathway and Mechanism of Action

The CCK2 receptor is a G-protein-coupled receptor that primarily signals through the Gq/G11 and Gα12/13 protein pathways upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK).[3][6][7] This activation initiates a cascade of intracellular events, starting with the activation of Phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC).[7] These events lead to the activation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[6][7] **JNJ-26070109** acts as a competitive antagonist, binding to the CCK2R and blocking the initiation of this signaling cascade by endogenous ligands.[1]



[Click to download full resolution via product page](#)

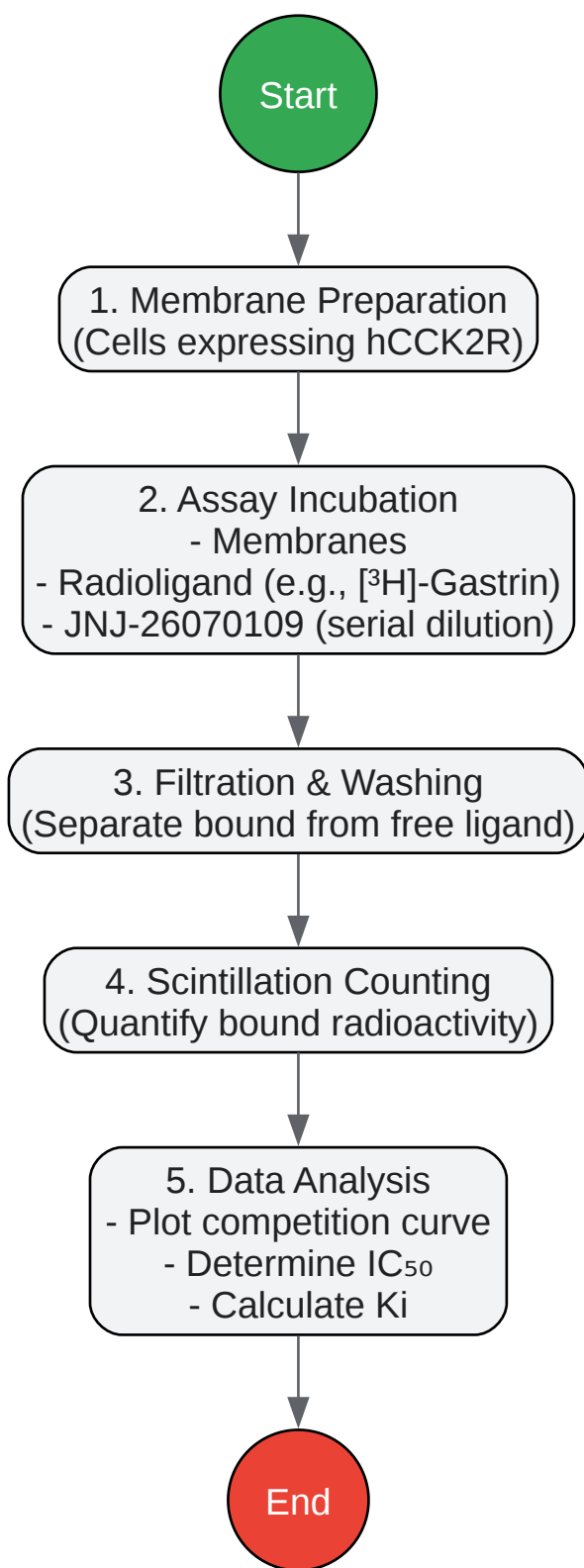
CCK2R signaling cascade and antagonism by **JNJ-26070109**.

Experimental Protocol: CCK2R Competition Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (K_i) of **JNJ-26070109** for the human CCK2R.[5][8] The principle involves measuring the displacement of a specific high-affinity radioligand from the receptor by increasing concentrations of the unlabeled competitor compound, **JNJ-26070109**.

Experimental Workflow

The overall workflow involves preparing cell membranes expressing the target receptor, incubating them with a radioligand and the test compound, separating bound from free radioligand via filtration, and quantifying the bound radioactivity.



[Click to download full resolution via product page](#)

Workflow for the competitive radioligand binding assay.

Materials and Reagents

- Cell Membranes: Membranes prepared from a cell line stably expressing human CCK2R (e.g., CHO-hCCK2R or HEK293-hCCK2R).
- Radioligand: A suitable high-affinity CCK2R radioligand (e.g., [^3H]-Gastrin-I or [^{125}I]-CCK-8). The concentration used should be approximately equal to its K_d value.
- Test Compound: **JNJ-26070109** stock solution in DMSO.
- Non-specific Binding Control: A high concentration of a known, non-radiolabeled CCK2R ligand (e.g., 10 μM Gastrin-I).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1% BSA, pH 7.4.
- Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail: A suitable liquid scintillation fluid.
- Equipment: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation counter, multi-channel pipette, incubator.

Procedure

- Compound Dilution: Prepare a serial dilution of **JNJ-26070109** in Assay Buffer. Typically, 11 concentrations are used to generate a full competition curve (e.g., from 1 pM to 10 μM). Include a vehicle control (Assay Buffer with DMSO) for total binding.
- Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 μL per well.^[9]
 - Total Binding Wells: 50 μL of Assay Buffer + 50 μL Radioligand + 150 μL Membrane suspension.
 - Non-specific Binding (NSB) Wells: 50 μL of Non-specific Binding Control + 50 μL Radioligand + 150 μL Membrane suspension.

- Competitor Wells: 50 μ L of diluted **JNJ-26070109** + 50 μ L Radioligand + 150 μ L Membrane suspension.
- It is recommended to run all conditions in triplicate.
- Incubation:
 - Add the appropriate components (Assay Buffer, NSB control, or **JNJ-26070109** dilution) to the wells.
 - Add the radioligand solution to all wells.
 - Initiate the reaction by adding the cell membrane suspension (typically 10-50 μ g protein/well) to all wells.[9]
 - Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation.[9] The incubation time should be sufficient to reach binding equilibrium.
- Filtration:
 - Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
 - Terminate the incubation by rapidly filtering the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.
 - Wash the filters 3-4 times with 200 μ L of ice-cold Wash Buffer to remove unbound radioligand.[9]
- Radioactivity Counting:
 - Dry the filter plate completely (e.g., 30 minutes at 50°C or under a heat lamp).[9]
 - Add scintillation cocktail to each well.
 - Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

- Calculate Specific Binding:
 - Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
 - For each concentration of **JNJ-26070109**, calculate the percent specific binding: %
$$\text{Specific Binding} = (\text{CPM}_{\text{competitor}} - \text{CPM}_{\text{NSB}}) / (\text{CPM}_{\text{total}} - \text{CPM}_{\text{NSB}}) * 100$$
- Determine IC50:
 - Plot the % Specific Binding against the logarithm of the **JNJ-26070109** concentration.
 - Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value (the concentration of **JNJ-26070109** that displaces 50% of the radioligand).
- Calculate Ki:
 - Convert the IC50 to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation:^[9]
$$K_i = IC_{50} / (1 + ([L]/K_d))$$
 - Where:
 - [L] is the concentration of the radioligand used in the assay.
 - K_d is the equilibrium dissociation constant of the radioligand for the CCK2R (this must be determined in a separate saturation binding experiment).

The resulting K_i value represents the binding affinity of **JNJ-26070109** for the CCK2 receptor. A lower K_i value signifies a higher binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Application Note and Protocol: JNJ-26070109 CCK2R Binding Affinity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-cck2r-binding-affinity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com